3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde
Description
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde is a heterocyclic compound featuring a fused pyridine-thiazine core with a ketone group at position 3 and a carbaldehyde substituent at position 4. This structure confers reactivity at both the aldehyde and ketone moieties, making it a versatile intermediate in medicinal chemistry and organic synthesis. It has been utilized in the preparation of inhibitors targeting bacterial enzymes, such as Mycobacterium tuberculosis DNA gyrase .
Properties
IUPAC Name |
3-oxo-4H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-3-5-1-2-6-8(9-5)10-7(12)4-13-6/h1-3H,4H2,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPGNAIYGRUSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469112 | |
| Record name | 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443956-16-9 | |
| Record name | 3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-thiazine-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443956-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- Ortho-nitrobenzaldehydes or ortho-nitrobenzyl bromides serve as aromatic precursors.
- S-trityl-protected 1°-aminothioalkanes are used to introduce the sulfur atom while preventing premature thiol oxidation or side reactions.
Stepwise Synthesis
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1. Imine Formation | Condensation of ortho-nitrobenzaldehyde with S-trityl-protected aminothiol | Methanol, room temperature | Rapid formation of imine intermediate; monitored by TLC |
| 2. Reduction | Reduction of imine to amine | Sodium cyanoborohydride (NaCNBH3), methanol | Selective reductive amination; prevents nitro group reduction |
| 3. Deprotection | Removal of S-trityl protecting group | Trifluoroacetic acid (TFA), triethylsilane, methylene chloride | Mild conditions to avoid disulfide formation |
| 4. Cyclization | Base-mediated heterocyclization | Aqueous KOH in methanol, 90 °C | Davis–Beirut reaction conditions; ring closure to thiazine scaffold |
| 5. Optional Oxidation | Sulfur oxidation to sulfone | Na2WO4·2H2O, 30% H2O2, EtOAc | Enhances stability and functional group diversity |
Representative Experimental Data Table
| Compound | Starting Aminothiol | Yield (%) | Notes |
|---|---|---|---|
| Thiazolo-2H-indazole (analogous to target) | 2-(Tritylthio)ethanamine | 77 | From 2-nitrobenzaldehyde; Davis–Beirut reaction |
| Thiazino-2H-indazole | 3-(Tritylthio)propan-1-amine | 82 | Six-membered sulfur heterocycle |
| Thiazepino-2H-indazole | 4-(Tritylthio)butan-1-amine | 71 | Seven-membered sulfur heterocycle |
| Sulfone derivative (oxidized) | Above thiazino compounds | >90 | Oxidation with Na2WO4·2H2O/H2O2 |
Notes on Aminothiol Synthesis and Protection
- S-trityl-protected aminothiols are synthesized via alkylation of amino alcohols converted to iodides, followed by reaction with triphenylmethanethiol.
- Orthogonal protection of the amine (e.g., phthalimide) allows selective deprotection steps without affecting the S-trityl group.
- The synthetic route for these protected aminothiols is well-established and critical for the overall preparation efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
Core Structure Variations: Thiazine vs. Oxazine
The replacement of sulfur (thiazine) with oxygen (oxazine) in the heterocyclic ring significantly alters physicochemical properties. For example:
However, the thiazine derivative’s sulfur atom may enhance binding to metal ions or hydrophobic enzyme pockets .
Substituent Modifications: Carbaldehyde vs. Carboxylic Acid
Replacing the carbaldehyde group with a carboxylic acid alters reactivity and biological activity:
The carboxylic acid derivative (CAS 443956-14-7) has a molecular weight of 210.21 and is stored at 2–8°C to prevent degradation, whereas the aldehyde variant is more reactive under ambient conditions .
Halogenated Derivatives: Chloro-Substituted Analogs
Introduction of a chlorine atom enhances lipophilicity and antimicrobial potency:
The chloro derivative (CAS 577691-70-4) exhibits a predicted density of 1.675 g/cm³ and a boiling point of 516.7°C, indicating higher thermal stability compared to non-halogenated analogs .
Ester Derivatives: Methyl Ester vs. Aldehyde
Esterification of the carbaldehyde group modulates bioavailability:
| Compound Name | Functional Group | Applications |
|---|---|---|
| Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate | -COOCH₃ | Prodrug design; improved membrane permeability |
The methyl ester derivative is commercially available in quantities up to 250 mg, with pricing dependent on shipment origin (e.g., China, Germany) .
Biological Activity
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde, with CAS number 443956-16-9, is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and notably its biological activity, supported by data tables and research findings.
Molecular Structure
- Molecular Formula : CHNOS
- Molecular Weight : 194.21 g/mol
- CAS Number : 443956-16-9
The compound features a pyrido-thiazine core structure which is significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Appearance | Yellow to light brown solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Cyclization Reactions : Involves the reaction of appropriate thiazine precursors with aldehydes.
- Alkylation Processes : Utilizes alkylating agents to introduce alkyl groups into the thiazine ring.
These methods are crucial for producing derivatives with enhanced biological activity.
Antimicrobial Activity
Research has demonstrated that compounds within the pyrido[3,2-b][1,4]thiazine family exhibit significant antimicrobial properties. A study reported that derivatives of this compound showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The antioxidant capabilities of this compound have been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicate that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Cytotoxicity Studies
Cytotoxicity assays on human cancer cell lines have shown that this compound exhibits selective cytotoxicity. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines with promising results indicating apoptosis induction .
Case Study 1: Antimicrobial Efficacy
A recent study focused on synthesizing novel derivatives of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine and evaluating their antimicrobial efficacy. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics .
Case Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant potential was assessed using various in vitro models. The compound demonstrated a concentration-dependent scavenging effect on free radicals, supporting its role as a potential therapeutic agent against oxidative stress .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde?
Methodological Answer: The synthesis of this compound typically involves multi-step heterocyclic reactions. A validated approach includes:
- Step 1: Condensation of 3-hydroxy-2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds to form the pyrido-thiazine core.
- Step 2: Introduction of the carbaldehyde group via controlled oxidation or Vilsmeier-Haack formylation.
- Key Considerations: Use anhydrous conditions and catalysts like POCl₃ for formylation. Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane, 1:1) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) with >95% purity as the benchmark.
Q. What solvent systems are recommended for solubility and stability studies?
Methodological Answer:
- Solubility: Test polar aprotic solvents (DMSO, DMF) for dissolution, as the compound’s heterocyclic structure may limit aqueous solubility.
- Stability: Store at 2–8°C in airtight, moisture-free containers to prevent aldehyde oxidation or thiazine ring degradation .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s reactivity with biomolecular targets be investigated?
Methodological Answer:
- Kinetic Studies: Perform time-resolved UV-Vis spectroscopy to monitor binding kinetics with model proteins (e.g., serum albumin).
- Docking Simulations: Use software like AutoDock Vina to predict interactions with enzymatic active sites (e.g., kinases or proteases). Validate with mutagenesis assays .
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?
Methodological Answer:
Q. How can computational chemistry aid in predicting the compound’s physicochemical properties?
Methodological Answer:
Q. What experimental designs are suitable for studying its interactions with DNA or proteins?
Methodological Answer:
- Biophysical Assays:
- Fluorescence Quenching: Titrate the compound into ethidium bromide-DNA complexes; analyze Stern-Volmer plots for binding constants.
- Circular Dichroism (CD): Monitor conformational changes in proteins (e.g., α-helix to β-sheet transitions) upon binding .
Q. How can researchers validate the compound’s proposed mechanism of action in cellular models?
Methodological Answer:
- Pathway Analysis: Use RNA-seq or phosphoproteomics to identify dysregulated pathways in treated cell lines (e.g., apoptosis or autophagy markers).
- Knockdown/Overexpression: CRISPR-Cas9 gene editing to confirm target specificity (e.g., silencing proposed receptor genes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
